molecular formula C8H14N2O B1275371 1-(furan-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine CAS No. 851169-48-7

1-(furan-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine

Cat. No. B1275371
M. Wt: 154.21 g/mol
InChI Key: AZJFCUDCKGDHOQ-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine (FDME) is an organic compound that belongs to the class of heterocyclic compounds. It is a colorless liquid with a pyridine-like odor and is soluble in water and many organic solvents. FDME is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the production of polymers, dyes, and other materials. The compound has a wide range of applications in the fields of medicine, agriculture, and material science.

Scientific Research Applications

Application in Antibacterial Activity

Scientific Field

Medicinal Chemistry

Summary of the Application

Furan derivatives have taken on a special position in medicinal chemistry due to their remarkable therapeutic efficacy . They have been used to create numerous innovative antibacterial agents .

Methods of Application

The methods of application involve the synthesis of furan derivatives and testing their antibacterial activity against various bacterial strains .

Results or Outcomes

The results show that furan derivatives exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .

Application in Anti-tyrosinase and Anti-melanogenesis Activities

Scientific Field

Biochemistry

Summary of the Application

Furan-chalcone derivatives have been studied for their anti-tyrosinase and anti-melanogenesis activities .

Methods of Application

The methods of application involve in vitro enzyme kinetics and computational studies, including molecular docking simulations and molecular dynamics .

Results or Outcomes

The results of these studies are not specified in the source .

Application in Biomass Catalytic Conversion

Scientific Field

Green Chemistry

Summary of the Application

A novel approach in the realm of catalytic organic synthesis integrates biomass catalytic conversion with organic synthesis techniques . Utilizing N-acetylglucosamine as the primary feedstock, the first phase of the research involves its catalytic transformation into 5-hydroxymethylfurfural (HMF) .

Methods of Application

The subsequent phase employs a condensation reaction between HMF and 3,3-Dimethyl-2-butanone to synthesize a new compound, (E)-1-(5-(hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-one .

Results or Outcomes

This two-step process demonstrates the feasibility of converting biomass into valuable chemical precursors and exemplifies the synthesis of novel compounds through green chemistry principles .

Application in Photolysis

Scientific Field

Photochemistry

Summary of the Application

Photolysis of 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one (FHC) in aerated cyclohexane leads to the formation of a dehydrodimer .

Methods of Application

The method of application involves the photolysis of FHC in aerated cyclohexane .

Results or Outcomes

A dehydrodimer, 2-(furan-2-yl)-2-{[2-(furan-2yl)-4-oxo-4H-chromen-3-yl]oxy}-2H-chromene-3,4-dione, was formed .

Application in Sustainable Chemistry

Summary of the Application

This study presents a novel approach in the realm of catalytic organic synthesis by integrating biomass catalytic conversion with organic synthesis techniques .

Methods of Application

Utilizing N-acetylglucosamine as the primary feedstock, the first phase of the research involves its catalytic transformation into 5-hydroxymethylfurfural (HMF). The subsequent phase employs a condensation reaction between HMF and 3,3-Dimethyl-2-butanone to synthesize a new compound, (E)-1-(5-(hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-one .

Results or Outcomes

This two-step process not only demonstrates the feasibility of converting biomass into valuable chemical precursors but also exemplifies the synthesis of novel compounds through green chemistry principles .

properties

IUPAC Name

1-(furan-2-yl)-N,N-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-10(2)7(6-9)8-4-3-5-11-8/h3-5,7H,6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJFCUDCKGDHOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CN)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395961
Record name 1-(Furan-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(furan-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine

CAS RN

851169-48-7
Record name 1-(Furan-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Furyl)-N1,N1-dimethyl-1,2-ethanediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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